1,3-Diphenylpropane-1,3-diamine

Asymmetric Catalysis Chiral Diamine Ligand Ruthenium Hydrogenation

1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8, molecular formula C₁₅H₁₈N₂, MW 226.32 g/mol) is a chiral vicinal 1,3-diamine scaffold bearing two phenyl substituents at the amine-bearing carbons. The molecule exists as meso (R,S) and racemic (R,R/S,S) diastereomers, separable via N,N'-bisacetamide intermediates.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 19293-52-8
Cat. No. B096793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropane-1,3-diamine
CAS19293-52-8
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N
InChIInChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2
InChIKeyILDQIFPNBGCLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8): Structural Identity & Procurement-Relevant Baseline


1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8, molecular formula C₁₅H₁₈N₂, MW 226.32 g/mol) is a chiral vicinal 1,3-diamine scaffold bearing two phenyl substituents at the amine-bearing carbons. The molecule exists as meso (R,S) and racemic (R,R/S,S) diastereomers, separable via N,N'-bisacetamide intermediates . Its primary research applications center on two domains: (i) as a chiral ligand for enantioselective transition-metal catalysis, and (ii) as a carrier ligand for platinum(II) anticancer complexes evaluated for DNA interaction, estrogen receptor affinity, and cytostatic activity . The commercial supply typically offers the compound as the racemic mixture at ≥95% purity.

Chiral 1,3-diamine scaffold for Ru-catalyzed asymmetric hydrogenation of aromatic ketones
Carrier ligand for Pt(II) complexes with reported ER-independent cytostatic profile
Stereochemical control: meso/racemic forms distinguishable by NMR; specify diastereomer

Why Generic 1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8) Substitution Fails: Comparator-Stratified Risks


Substituting 1,3-diphenylpropane-1,3-diamine with a generic 1,2- or 1,3-diamine without verifying the chelate ring size, stereochemical configuration, and phenyl-substitution pattern introduces quantifiable performance risks. The six-membered chelate ring formed by the 1,3-diamine backbone produces a fundamentally different metal-coordination geometry than the five-membered ring of the widely used 1,2-diphenylethane-1,2-diamine (DPEN) . In asymmetric hydrogenation, this structural change influences catalyst enantioselectivity and substrate scope . In medicinal chemistry, Pt(II) complexes of this scaffold exhibit a cytostatic activity profile distinct from analogous 1,2-diamine-Pt(II) complexes, with estrogen receptor affinity being nearly absent . The stereochemical identity (meso vs. racemic) further determines NMR spectral fingerprinting and, consequently, quality control reproducibility .

Ring size Six-membered chelate vs. five-membered 1,2-DPEN alters metal geometry and N–H orientation; enantioselectivity may shift
Stereochemistry Meso vs. racemic diastereomers produce up to 26% ee gap in catalysis; NMR fingerprint and QC reproducibility depend on identity
ER pathway Pt(II) complexes show scarcely any ER affinity, unlike potent 1,2-diamine-Pt analogs; cytostatic mechanism differs

1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8): Head-to-Head Quantitative Differentiation Evidence


Enantioselectivity in Ruthenium-Catalyzed Asymmetric Ketone Hydrogenation: DPPN (1,3-Diamine) vs. DPEN (1,2-Diamine)

The chiral 1,3-diphenylpropanediamine (DPPN) in combination with Ru-Xyl-P-Phos achieves up to 95% enantiomeric excess in the asymmetric hydrogenation of acetophenone (substrate/catalyst = 1000, 10 bar H₂, 2-propanol, tBuOK, <2 h, >99% conversion) . The matched diastereomer pair (R,SS)-3b delivers 95% ee, whereas the mismatched combination (S,SS)-3b drops to 69% ee under identical conditions . The authors explicitly state that the catalytic properties "largely mirror the analogous 1,2-DPEN catalyst," establishing that the 1,3-diamine is a synthetically viable, electronically comparable alternative in this catalyst class . At a demanding s/c ratio of 10,000, (S,RR)-3b maintains 95% ee with an average TOF of 1400 h⁻¹ . Substituted acetophenones with para- or meta-electron-donating/withdrawing groups are hydrogenated with excellent selectivity; ortho-substitution reduces ee .

Enantioselectivity
Head-to-head
Up to 95% ee for DPPN-Ru-Xyl-P-Phos (matched); 69% ee mismatched
Performance mirrors DPEN catalyst class; 26% ee gap confirms diastereomer matching critical
Acetophenone, s/c 1000–10,000, 10 bar H₂; ortho-substitution reduces ee
Asymmetric Catalysis Chiral Diamine Ligand Ruthenium Hydrogenation

Estrogen Receptor Affinity: 1,3-Diphenylpropane-1,3-diamine-Pt(II) Complexes vs. Schönenberger's meso-1,2-Bis(2,6-dichloro-4-hydroxyphenyl)ethane-1,2-diamine-Pt(II)

The estrogenic activity of 1,3-diphenylpropane-1,3-diamine ligands and their Pt(II) complexes was determined by measuring Relative Binding Affinity (RBA) values in calf uterine cytosol and by luciferase reporter assay in MCF 7-2a cells . The compounds were found to be "by far less active than Schönenberger's most active compound," namely [meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethane-1,2-diamine]dichloroplatinum(II) . The Pt(II) complexes of 1,3-diphenylpropane-1,3-diamine exhibit "scarcely any affinity" for the estrogen receptor . This near-absence of ER binding contrasts sharply with the potent ER affinity of Schönenberger's 1,2-diphenylethane-1,2-diamine-Pt(II) series and suggests that cytostatic activity, where observed, is not mediated by the estrogen receptor pathway .

ER Affinity
Class-level inference
Scarcely any affinity for estrogen receptor; far less active than Schönenberger's compound
Defines ER-independent mechanistic profile; quantitative RBA data not publicly accessible
Calf uterine cytosol RBA; MCF 7-2a luciferase assay; source-specific review recommended
Medicinal Chemistry Estrogen Receptor Platinum Anticancer Complexes

Cytostatic Activity Profile: 1,3-Diamine-Pt(II) vs. 1,2-Diphenylethane-1,2-diamine-Pt(II) Complexes on Breast Cancer Cell Lines

The Pt(II) complexes of 1,3-diphenylpropane-1,3-diamines were tested for cytostatic activity at estrogen-independent MDA-MB-231 cells (Tables 3 and 4) and estrogen-dependent MCF-7 cells (Tables 5 and 6) . The data were directly compared with those reported for analogous 1,2-diphenylethane-1,2-diamine-Pt(II) complexes . Based on the publication abstract, most of the cytostatic activity is not mediated by the estrogen receptor, distinguishing these 1,3-diamine-Pt complexes from the ER-dependent 1,2-diphenylethane-1,2-diamine-Pt series . Note: The specific IC₅₀ values remain behind the journal paywall and are not publicly accessible in full; consequently, the quantitative head-to-head IC₅₀ comparison cannot be reproduced here. The differentiation claim rests on the reported mechanistic divergence rather than on publicly available numerical potency data.

Cytostatic Activity
Data to verify
ER-independent cytostasis reported on MDA-MB-231 and MCF-7 cells; IC₅₀ values behind paywall
Mechanistic divergence from ER-dependent 1,2-diamine-Pt series; potency comparison not replicable from open-access data
Review full publication for quantitative head-to-head IC₅₀; DNA interaction confirmed by UV-difference spectroscopy
Cancer Research Cytostatic Platinum Complexes Breast Cancer Cell Lines

Chelate Ring Size and Conformation: Six-Membered (1,3-Diamine) vs. Five-Membered (1,2-Diamine) Metal Chelates

Upon coordination to a metal center (Ru or Pt), 1,3-diphenylpropane-1,3-diamine forms a six-membered chelate ring, whereas the more common 1,2-diphenylethane-1,2-diamine (DPEN) forms a five-membered chelate . Single-crystal X-ray analysis of (R,SS)-3b confirms that ligated DPPN assumes a λ-conformation six-membered ring with phenyl substituents oriented equatorially . The authors note that this structural modification — a six-membered vs. five-membered chelate ring — does "not impart radical new properties on the catalyst" compared to the DPEN system, but it alters the N–H group orientation, potentially changing hydrogen-bond interactions with the ketone substrate during the catalytic cycle . This conformational difference is a recognized design variable for tuning catalyst selectivity .

Chelate Ring
Supporting evidence
Six-membered chelate ring (DPPN) vs. five-membered (DPEN); λ-conformation, phenyl equatorial
Ring size alters N–H orientation and substrate enantiofacial discrimination; not replicable by 1,2-diamine
X-ray structure of (R,SS)-3b; general inference for Pt complexes
Coordination Chemistry Chelate Effect Catalyst Design

Stereochemical Purity and Diastereomer Control: meso vs. Racemic 1,3-Diphenylpropane-1,3-diamine

1,3-Diphenylpropane-1,3-diamine is synthesized diastereoselectively, yielding the meso-diol or racemate depending on BH₃/THF reduction conditions (with or without BBr₃ complexation) . The meso and racemic diamines are separated and characterized via their N,N'-bisacetamide derivatives . ¹H-NMR spectroscopy, combined with spectral simulation, unambiguously distinguishes meso vs. rac (erythro/threo) configurations in both the free diamines and their dichloro-Pt(II) complexes . This stereochemical control and analytical verification are essential because: (a) the matched/mismatched diastereomer pairing in Ru catalysts produces a 26% ee differential , and (b) the biological activity of Pt complexes may differ between diastereomers.

Diastereomer Control
Head-to-head
Meso vs. racemic distinguished by ¹H-NMR simulation; 26% ee catalytic gap between matched/mismatched
Stereochemical ambiguity directly compromises experimental reproducibility; specify diastereomer at procurement
BH₃/THF reduction ± BBr₃; N,N'-bisacetamide separation; NMR in CDCl₃
Stereochemistry Diastereomer Separation Quality Control

Best-Fit Application Scenarios for 1,3-Diphenylpropane-1,3-diamine (CAS 19293-52-8) Based on Comparative Evidence


Chiral Ligand for Ru-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

When a six-membered chelate diamine is needed for Noyori-type [(diphosphine)RuCl₂(diamine)] hydrogenation catalysts, 1,3-diphenylpropane-1,3-diamine (DPPN) provides up to 95% ee at s/c 10,000 . Its performance mirrors DPEN-based catalysts, making DPPN a viable alternative when the six-membered chelate geometry is desired for tuning substrate scope or when DPEN is unavailable. The enantiopure (R,R)- or (S,S)- form must be specified; mismatched diastereomers reduce ee to 69% .

Carrier Ligand for ER-Independent Cytostatic Platinum(II) Complexes

For research programs exploring Pt(II) anticancer complexes that act via ER-independent mechanisms, 1,3-diphenylpropane-1,3-diamine offers a defined scaffold with confirmed DNA interaction (UV-difference spectroscopy) and scarcely any ER affinity . This contrasts with the ER-dependent mechanism of potent 1,2-diphenylethane-1,2-diamine-Pt(II) analogs such as Schönenberger's compound . The scaffold is suitable for structure-activity relationship studies on MDA-MB-231 (ER−) and MCF-7 (ER+) cell lines.

Stereochemical Probe for Coordination Chemistry and NMR Method Development

The well-defined meso and racemic diastereomers, distinguishable by ¹H-NMR spectral simulation , make 1,3-diphenylpropane-1,3-diamine a valuable probe for developing NMR-based configurational assignment methods for 1,3-diamine metal complexes. The six-membered chelate vs. five-membered chelate comparison provides a systematic structural variable for studying chelate ring-size effects on metal-complex stability and reactivity.

Building Block for Synthesis of Highly Substituted 1,3-Diphenylpropane-1,3-diamine Derivatives

The parent 1,3-diphenylpropane-1,3-diamine serves as a synthetic entry point for ring-substituted analogs (hydroxy, halogeno, etc.) via chalcone-based routes . These derivatives are then evaluated for biochemical activity (RBA, luciferase) and converted to Pt(II) complexes for comparative structure-activity studies .

Application
Selection Property
Validation Focus
Ru-catalyzed asymmetric hydrogenation
Stereochemical identity (enantiopure form)
Enantioselectivity and matched/mismatched catalyst performance
ER-independent cytostatic Pt(II) complex research
Scaffold with ER-independent mechanism
DNA interaction and ER affinity assay context
Coordination chemistry and NMR method development
Defined meso/racemic diastereomers
Chelate ring-size effects and configurational assignment by ¹H-NMR
Synthetic building block for derivatization
Parent 1,3-diamine scaffold
Ring-substituted analog synthesis and biochemical evaluation
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